molecular formula C10H11NOS2 B181646 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole CAS No. 199464-76-1

5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole

Cat. No.: B181646
CAS No.: 199464-76-1
M. Wt: 225.3 g/mol
InChI Key: GWLKCQDLVAXDDK-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with methylthioacetic acid derivatives in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Bromine, chlorine.

Major Products

Scientific Research Applications

5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylthio-1,3-benzothiazole
  • 2-Methylsulfanyl-1,3-benzothiazole
  • 2-(Methylmercapto)benzothiazole

Uniqueness

5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution pattern distinguishes it from other similar compounds and may confer specific advantages in certain applications .

Properties

IUPAC Name

5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS2/c1-6-11-7-4-8(12-2)10(13-3)5-9(7)14-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLKCQDLVAXDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2S1)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353529
Record name 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199464-76-1
Record name 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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